![molecular formula C19H21N5O3 B11150264 N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B11150264.png)
N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide
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Overview
Description
N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a complex organic compound that features both indole and pyrazine moieties. Indole derivatives are known for their significant biological activities, while pyrazine derivatives are often used in pharmaceuticals and agrochemicals. This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The pyrazinecarboxamide moiety can be introduced through a coupling reaction with an appropriate pyrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The carbonyl group in the oxopropyl chain can be reduced to an alcohol.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxy-1H-indol-1-yl)acetamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is unique due to its combination of indole and pyrazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of the compound, highlighting key research findings, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an indole moiety, which is known for its diverse biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The presence of the indole ring and the pyrazinecarboxamide structure suggests potential inhibition of kinases or other enzymes involved in tumor growth and proliferation.
Biological Activity Overview
Several studies have investigated the biological activity of this compound. Key findings include:
Anticancer Activity
- Inhibition of Tumor Cell Proliferation : The compound has shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. In vitro studies reported IC50 values in the micromolar range, indicating potent activity.
- Mechanism Studies : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cell lines.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the indole and pyrazine moieties significantly affect biological potency. For instance:
- Substituents on the Indole Ring : The presence of electron-donating groups like methoxy enhances activity, whereas electron-withdrawing groups reduce it.
Compound Variant | IC50 (µM) | Observations |
---|---|---|
Parent Compound | 5.0 | High cytotoxicity |
Methoxy Substituted | 2.0 | Enhanced potency |
Electron-Withdrawing Variant | 10.0 | Reduced potency |
Case Studies
- Study on Breast Cancer Cells : A recent study demonstrated that this compound significantly reduced cell viability in MCF-7 cells, with a reported IC50 value of 4 µM. The study also highlighted that the compound triggered apoptosis through mitochondrial pathways.
- In Vivo Efficacy : In animal models, administration of the compound resulted in a notable reduction in tumor size compared to control groups. Histological analysis confirmed decreased proliferation markers in treated tumors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-{[2-(4-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the coupling of a pyrazinecarboxamide derivative with a functionalized indole intermediate. Key steps include:
- Amide bond formation : Reacting 2-pyrazinecarboxylic acid with a propanediamine derivative under carbodiimide (e.g., EDC/HOBt) coupling conditions .
- Indole functionalization : Introducing the 4-methoxyindole moiety via nucleophilic substitution or reductive amination, requiring temperature control (60–80°C) and polar aprotic solvents (e.g., DMF or acetonitrile) .
- Purification : Use preparative HPLC or column chromatography to isolate intermediates, monitored by TLC .
Optimization focuses on solvent choice (DMF for solubility vs. toluene for steric control), catalyst selection (e.g., piperidine for imine formation), and reaction time (12–24 hours for complete conversion) .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms connectivity of the indole, pyrazine, and amide groups. Key signals include the methoxy group (δ ~3.8 ppm) and pyrazine aromatic protons (δ ~8.5–9.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC : Assess purity (>95% by reverse-phase C18 columns) and monitor degradation under stress conditions (e.g., pH variation) .
- X-ray Crystallography : Resolves 3D conformation, though challenges arise from flexible alkylamino linkages .
Q. How can researchers assess the compound’s biological activity in vitro?
- Target-based assays : Use enzyme inhibition assays (e.g., kinase profiling) with IC50 determination via fluorescence polarization .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines, noting dose-dependent effects .
- Binding studies : Surface Plasmon Resonance (SPR) quantifies affinity for receptors (e.g., serotonin or dopamine receptors due to indole and pyrazine motifs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Contradictions may arise from:
- Assay conditions : Variances in buffer pH or serum content alter solubility. Validate using standardized protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Minor substituent changes (e.g., chloro vs. methoxy groups) drastically affect target selectivity. Compare SAR data from analogs like N-(3-Methoxyphenyl)-2-oxoacetamide derivatives .
- Purity : Trace impurities (e.g., unreacted intermediates) may confound results. Re-test batches with LC-MS-validated purity >98% .
Q. What strategies improve the compound’s solubility and bioavailability without compromising activity?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the pyrazine ring to enhance aqueous solubility .
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations for in vivo studies .
- Salt formation : React with hydrochloric acid or sodium bicarbonate to improve crystallinity and dissolution rates .
- Bioisosteric replacement : Replace the methoxyindole with a trifluoromethoxy group to balance lipophilicity and metabolic stability .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding pockets .
- Mutagenesis : Engineer receptor mutants to pinpoint critical residues for binding .
- Metabolomics : Track metabolite formation (e.g., via LC-MS) to assess stability in hepatic microsomes .
- Transcriptomics : RNA-seq analysis of treated cells reveals downstream pathways (e.g., apoptosis or cell cycle arrest) .
Q. How can stereochemical challenges in synthesis be addressed?
- Chiral HPLC : Separate enantiomers using cellulose-based columns .
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-Pd complexes) during amide bond formation .
- Computational modeling : Predict enantiomer activity via docking simulations (AutoDock Vina) to prioritize syntheses .
Q. What in silico tools are effective for designing derivatives with enhanced potency?
- Molecular dynamics (MD) : Simulate binding stability over 100-ns trajectories (GROMACS) .
- QSAR models : Train on datasets of indole-pyrazine analogs to predict logP and IC50 .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond donors on the pyrazine ring) using MOE or Schrödinger .
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3-[2-(4-methoxyindol-1-yl)ethylamino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-27-17-4-2-3-16-14(17)6-11-24(16)12-10-22-18(25)5-7-23-19(26)15-13-20-8-9-21-15/h2-4,6,8-9,11,13H,5,7,10,12H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
ITTLMVAJWGNOII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.